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molecular formula C12H16ClNO2 B1288085 3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride CAS No. 887922-93-2

3-(1-Pyrrolidylmethyl)benzoic Acid Hydrochloride

Cat. No. B1288085
M. Wt: 241.71 g/mol
InChI Key: BORITTZEFSYNFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08461193B2

Procedure details

A solution of 3-pyrrolidin-1-ylmethyl-benzoic acid methyl ester (800 mg, 3.6 mmol) in aqueous 25% hydrochloric acid (15 mL) was stirred at 90° C. for 4 hours. The solvent was evaporated affording the title compound as brown oil (quantitative) that was used as such for the next step.
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:5]=1.[ClH:17]>>[ClH:17].[N:11]1([CH2:10][C:6]2[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=2)[C:3]([OH:16])=[O:2])[CH2:15][CH2:14][CH2:13][CH2:12]1 |f:2.3|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CN1CCCC1)=O
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1(CCCC1)CC=1C=C(C(=O)O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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